Cas no 667400-41-1 (4-(4-Chlorophenyl)-3-methyl-1H-pyrazole)

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with a 4-chlorophenyl group at the 4-position and a methyl group at the 3-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The chlorophenyl moiety enhances lipophilicity, potentially improving bioavailability in drug development, while the methyl group offers steric influence for selective reactivity. Its well-defined molecular framework makes it valuable for constructing complex molecules in medicinal chemistry. The compound’s stability under standard conditions ensures reliable handling and storage, supporting its use in research and industrial processes requiring precise functionalization.
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole structure
667400-41-1 structure
Product Name:4-(4-Chlorophenyl)-3-methyl-1H-pyrazole
CAS No:667400-41-1
MF:C10H9ClN2
MW:192.644860982895
MDL:MFCD00179386
CID:499749
PubChem ID:2805462
Update Time:2025-05-20

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole
    • 1H-Pyrazole,4-(4-chlorophenyl)-3-methyl-
    • 4-(4-chlorophenyl)-5-methyl-1H-pyrazole
    • AC1Q2Q5E
    • AG-G-51846
    • ANW-74554
    • CTK5C5128
    • MolPort-001-794-757
    • SBB091509
    • J-513481
    • 667400-41-1
    • 3W-0884
    • A8981
    • 4-(4-Chloro-phenyl)-3-methyl-1H-pyrazole
    • MFCD00179386
    • FT-0651408
    • AMY6460
    • CS-0313932
    • DTXSID40384457
    • AKOS005070378
    • F12212
    • SCHEMBL24962582
    • DB-073793
    • MDL: MFCD00179386
    • Inchi: 1S/C10H9ClN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
    • InChI Key: GIPOXCHFUQCEPZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=NNC=1C

Computed Properties

  • Exact Mass: 192.04500
  • Monoisotopic Mass: 192.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.246
  • Melting Point: 155-156°
  • Boiling Point: 349.5°C at 760 mmHg
  • Flash Point: 196.1°C
  • Refractive Index: 1.603
  • PSA: 28.68000
  • LogP: 3.03850

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole Security Information

  • HazardClass:IRRITANT

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(4-Chlorophenyl)-3-methyl-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:667400-41-1)4-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Order Number:A8981
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:01
Price ($):325.0
Email:sales@amadischem.com

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole Related Literature

Additional information on 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole

Chemical Profile of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole (CAS No. 667400-41-1)

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole, identified by its Chemical Abstracts Service number (CAS No. 667400-41-1), is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a structural motif known for its broad biological activity and utility in drug development. The presence of a chlorophenyl group and a methyl substituent at specific positions on the pyrazole ring contributes to its unique chemical properties and potential pharmacological effects.

The molecular structure of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole consists of a five-membered aromatic ring containing two nitrogen atoms, with a chloro-substituted phenyl group attached at the 4-position and a methyl group at the 3-position. This arrangement imparts distinct electronic and steric characteristics to the molecule, making it a versatile scaffold for further chemical modifications and biological evaluations. The compound’s solubility, stability, and reactivity are influenced by these substituents, which are critical factors in determining its suitability for various applications.

In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy in multiple therapeutic areas. Research has highlighted the potential of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole as a lead compound for developing novel pharmaceutical agents. Studies have shown that this compound exhibits promising biological activity, particularly in the context of anti-inflammatory, antimicrobial, and anticancer applications. The chlorophenyl moiety is known to enhance binding affinity to biological targets, while the methyl group can influence metabolic stability and pharmacokinetic profiles.

One of the most compelling aspects of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole is its role as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize more complex molecules with enhanced pharmacological properties. For instance, derivatives of this scaffold have been investigated for their ability to modulate enzyme activity and receptor interactions. The structural flexibility offered by the pyrazole ring allows for modifications that can fine-tune the compound’s biological effects, making it an attractive candidate for further development.

Advances in computational chemistry and high-throughput screening techniques have accelerated the discovery process for compounds like 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole. These methods enable researchers to predict binding affinities, assess metabolic pathways, and identify potential side effects with greater precision. Such capabilities are crucial for optimizing drug candidates before they enter clinical trials. The integration of experimental data with computational models has provided valuable insights into the mechanistic basis of the compound’s biological activity.

The synthesis of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors, followed by functional group transformations such as chlorination and alkylation. The efficiency of these synthetic pathways is essential for large-scale production and further chemical modifications.

In terms of pharmacological evaluation, 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole has been tested in various in vitro and in vivo models. Preliminary studies suggest that it may interact with multiple targets involved in disease pathways, including kinases, transcription factors, and ion channels. These interactions could potentially lead to therapeutic benefits across different conditions. However, further research is needed to fully elucidate its mechanism of action and long-term safety profile.

The regulatory landscape for novel pharmaceutical compounds like 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole is stringent but well-defined. Compliance with guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for advancing drug candidates through clinical development. Researchers must navigate complex regulatory requirements while ensuring that their studies are conducted ethically and transparently.

Future directions in the study of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole may include exploring its potential in combination therapies or investigating its effects on specific disease models. The growing body of evidence supporting the utility of pyrazole derivatives suggests that this compound could play a significant role in next-generation drug development. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies will be crucial in translating laboratory findings into clinical applications.

In conclusion, 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole (CAS No. 667400-41-1) represents an intriguing compound with diverse biological activities and synthetic possibilities. Its unique structural features make it a valuable asset in medicinal chemistry research, offering potential solutions to unmet medical needs. As scientific understanding continues to evolve, further exploration of this molecule will undoubtedly contribute to advancements in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:667400-41-1)4-(4-Chlorophenyl)-3-methyl-1H-pyrazole
A8981
Purity:99%
Quantity:1g
Price ($):325.0
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